molecular formula C16H22N2O3S2 B494594 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone CAS No. 618403-06-8

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone

Cat. No.: B494594
CAS No.: 618403-06-8
M. Wt: 354.5g/mol
InChI Key: UBVHITAVWXTSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxothiolan ring and the subsequent construction of the benzothiolo[2,3-d]pyrimidin scaffold. Typical reaction conditions involve the use of strong bases and aprotic solvents to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the selection of appropriate solvents and reaction conditions to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .

Scientific Research Applications

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(1,1-dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-11(19)18-10-17(12-6-7-23(20,21)9-12)8-14-13-4-2-3-5-15(13)22-16(14)18/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHITAVWXTSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN(CC2=C1SC3=C2CCCC3)C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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